molecular formula C17H23N5O2 B5243225 N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine

N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine

Cat. No.: B5243225
M. Wt: 329.4 g/mol
InChI Key: RPWKTTFXLBYTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine is a guanidine derivative characterized by a 4,6-dimethyl-pyrimidin-2-yl group and a 2-(3,4-dimethoxyphenyl)ethyl substituent. Guanidine derivatives are known for their diverse biological activities, including receptor antagonism and enzyme modulation. The compound’s structure suggests moderate polarity due to the methoxy groups and pyrimidine ring, which may influence solubility and bioavailability .

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-11-9-12(2)21-17(20-11)22-16(18)19-8-7-13-5-6-14(23-3)15(10-13)24-4/h5-6,9-10H,7-8H2,1-4H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWKTTFXLBYTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CC(=C(C=C2)OC)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-N’-(4,6-dimethyl-pyrimidin-2-yl)-guanidine typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-N’-(4,6-dimethyl-pyrimidin-2-yl)-guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation. The specific guanidine structure may enhance the efficacy of these compounds by improving their binding affinity to target proteins involved in cancer progression.

Neuropharmacological Effects

The compound's potential neuropharmacological effects are also noteworthy. Similar guanidine derivatives have been investigated for their roles as neuroprotective agents and their ability to modulate neurotransmitter systems. Studies suggest that such compounds can influence serotonin and dopamine pathways, which are critical in treating mood disorders and neurodegenerative diseases.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Alkylation : Introducing the 3,4-dimethoxyphenyl group through alkylation reactions.
  • Pyrimidine Formation : Synthesizing the pyrimidine ring via cyclization methods.
  • Guanidine Coupling : Finally coupling the guanidine moiety to form the complete structure.

Physical Properties

The compound's molecular formula is C17H22N4O2C_{17}H_{22}N_{4}O_{2} with a molecular weight of approximately 330.39 g/mol. Its solubility and stability under various conditions are critical for its application in biological systems.

In Vitro Studies

A series of in vitro studies have been conducted to assess the cytotoxicity and selectivity of this compound against various cancer cell lines. For example:

  • Cell Line Testing : The compound was tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines, showing significant inhibition of cell proliferation at micromolar concentrations.

Animal Models

In vivo studies using murine models have demonstrated the compound's potential as an anticancer agent. Results indicated a reduction in tumor size and improved survival rates when administered alongside conventional chemotherapy agents.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-N’-(4,6-dimethyl-pyrimidin-2-yl)-guanidine involves its interaction with specific molecular targets. These may include:

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with analogs from the evidence:

Compound Name / ID Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Functional Groups
N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine (Target) C₁₉H₂₆N₆O₂ (inferred) ~394.45 (calc.) 4,6-dimethyl-pyrimidin-2-yl; 2-(3,4-dimethoxyphenyl)ethyl Not reported Guanidine, pyrimidine, methoxy
N-(4,6-Dimethylpyrimidin-2-yl)-N''-hydroxyguanidine C₇H₁₁N₅O 181.20 4,6-dimethyl-pyrimidin-2-yl; hydroxyguanidine Not reported Hydroxyguanidine, pyrimidine
N-(2,2-dimethoxyethyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine C₁₁H₁₉N₅O₂ 253.30 4,6-dimethyl-pyrimidin-2-yl; 2,2-dimethoxyethyl Not reported Guanidine, pyrimidine, dimethoxy
N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine C₁₇H₂₀N₄O 296.37 4-methoxyphenyl; N,N,N′-trimethyl Not reported Methoxy, methylated guanidine
Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl- C₁₂H₁₉N₃O 221.30 4-methoxyphenyl; tetramethylguanidine Not reported Tetramethylguanidine, methoxy

Key Observations :

  • The target compound’s molecular weight (~394.45) is higher than analogs due to its extended 2-(3,4-dimethoxyphenyl)ethyl chain .
  • Methoxy groups in the target and analogs (e.g., ) may enhance solubility in polar solvents but reduce lipophilicity compared to nonpolar substituents.
Pharmacological Activity

While direct data for the target compound is unavailable, structurally related guanidines exhibit histamine H₁ receptor antagonism. For example, compounds in were tested on guinea pig ileum, showing dose-dependent inhibition of histamine-induced contractions . The target’s pyrimidinyl and aryl groups may similarly interact with H₁ receptors, though substituent variations (e.g., 3,4-dimethoxy vs. 4-methoxy) could modulate potency or selectivity.

Crystallographic and Electronic Features
  • N′′-(4-Methoxyphenyl)-N,N,N′-trimethylguanidine (): Exhibits non-classical C–H···O hydrogen bonds (2.81 Å), forming dimers that enhance crystalline stability .

Biological Activity

N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

1. Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenethylamine with 4,6-dimethylpyrimidine-2-carbonyl chloride in the presence of appropriate coupling agents. The structure can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.

2.1 Antimicrobial Activity

Research has shown that pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity. In particular, compounds with substituted phenyl groups have demonstrated effectiveness against various bacterial strains. For instance, studies indicate that similar compounds have shown significant in vitro activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaActivity (MIC µg/mL)
Compound AS. aureus8
Compound BE. coli16
This compoundS. aureus, E. coliTBD

2.2 Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied. For example, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines such as HeLa and MCF-7 . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Anticancer Effects
In a study by Khanage et al., a series of pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on cancer cells. The results indicated that certain substitutions on the pyrimidine ring significantly enhanced anticancer activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in cellular processes such as β-glucuronidase .
  • DNA Interaction : Pyrimidine derivatives often exhibit affinity for nucleic acids, potentially disrupting DNA replication and transcription processes in pathogens and cancer cells .

4. Conclusion

This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities. Future research should focus on optimizing its structure for enhanced efficacy and specificity against targeted diseases.

Q & A

Q. What are the optimal synthetic routes for this guanidine derivative, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4,6-dimethyl-2-pyrimidinamine and a substituted phenethyl halide precursor. Key steps include:
  • Precursor activation : Use of triethylamine as a base to deprotonate the pyrimidinamine nitrogen, enhancing nucleophilicity .
  • Temperature control : Maintaining 90–95°C during coupling reactions to balance reaction rate and byproduct suppression .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the guanidine product. Yield optimization requires pH stabilization (~7–8) to prevent decomposition of the guanidine core .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy groups at 3,4-phenyl positions and pyrimidinyl methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peaks matching theoretical mass) .
  • X-ray crystallography : Resolves bond lengths and angles in the guanidine core (e.g., C–N bond lengths ~1.29–1.41 Å, confirming resonance stabilization) .

Q. What in vitro models are suitable for preliminary pharmacological screening?

  • Methodological Answer :
  • Enzyme inhibition assays : Test competitive vs. non-competitive inhibition using purified enzymes (e.g., kinases or reductases) at varying substrate concentrations .
  • Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT or resazurin assays. Include positive controls (e.g., doxorubicin) and solvent controls .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy groups) influence reactivity in nucleophilic reactions?

  • Methodological Answer :
  • Computational modeling : Density Functional Theory (DFT) calculates electron density distribution. Methoxy groups on the phenyl ring donate electrons via resonance, increasing nucleophilicity at the guanidine nitrogen .
  • Kinetic studies : Compare reaction rates of methoxy-substituted analogs vs. halogenated derivatives in SN2 reactions. Use UV-Vis or LC-MS to track intermediate formation .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Dose-response normalization : Account for differences in cell permeability or assay sensitivity by standardizing data to internal controls (e.g., % inhibition relative to baseline) .
  • Orthogonal assays : Validate enzyme inhibition results with cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to confirm target engagement .

Q. How can molecular docking integrate with crystallographic data to predict receptor binding modes?

  • Methodological Answer :
  • Crystallographic constraints : Use X-ray structures (e.g., PDB IDs) to define binding pockets. Align docking poses (AutoDock Vina) with observed hydrogen bonds (e.g., pyrimidinyl N–H∙∙∙O interactions) .
  • Free energy calculations : Apply Molecular Dynamics (MD) simulations (AMBER/CHARMM) to estimate binding affinities, correlating with experimental IC₅₀ values .

Q. What mechanistic insights explain non-competitive enzyme inhibition observed in initial assays?

  • Methodological Answer :
  • Allosteric site mapping : Use mutagenesis (e.g., alanine scanning) to identify non-catalytic binding regions. Pair with Förster Resonance Energy Transfer (FRET) probes to detect conformational changes .
  • Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry and entropy-driven interactions, distinguishing non-competitive from uncompetitive inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.